(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol
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Overview
Description
(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is a chemical compound that features a bromine atom, a piperidine ring, and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-pyridinemethanol with piperidine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-bromo-4-(piperidin-1-yl)pyridine-2-carbaldehyde.
Reduction: Formation of 4-(piperidin-1-yl)pyridin-2-yl)methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-1-yl)pyridine: Shares the piperidine and pyridine rings but lacks the bromine atom and hydroxyl group.
3-Bromo-2-pyridinemethanol: Lacks the piperidine ring but contains the bromine atom and hydroxyl group.
Uniqueness
(3-Bromo-4-(piperidin-1-yl)pyridin-2-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H15BrN2O |
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Molecular Weight |
271.15 g/mol |
IUPAC Name |
(3-bromo-4-piperidin-1-ylpyridin-2-yl)methanol |
InChI |
InChI=1S/C11H15BrN2O/c12-11-9(8-15)13-5-4-10(11)14-6-2-1-3-7-14/h4-5,15H,1-3,6-8H2 |
InChI Key |
PWSNYRUGVHMGRC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=C2)CO)Br |
Origin of Product |
United States |
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